2-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

Halogen bonding Structure-activity relationship Medicinal chemistry

The target compound belongs to the 4,5-dihydro-1H-pyrazole (pyrazoline) class, incorporating an ortho-hydroxyphenyl group at C3, a furan-2-yl substituent at C5, and a 5-bromofuran-2-carbonyl moiety at N1. Pyrazoline derivatives are widely recognized as privileged scaffolds in medicinal chemistry due to their established anticancer, antimicrobial, and kinase-inhibitory activities.

Molecular Formula C18H13BrN2O4
Molecular Weight 401.216
CAS No. 946378-90-1
Cat. No. B2523024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
CAS946378-90-1
Molecular FormulaC18H13BrN2O4
Molecular Weight401.216
Structural Identifiers
SMILESC1C(N(N=C1C2=CC=CC=C2O)C(=O)C3=CC=C(O3)Br)C4=CC=CO4
InChIInChI=1S/C18H13BrN2O4/c19-17-8-7-16(25-17)18(23)21-13(15-6-3-9-24-15)10-12(20-21)11-4-1-2-5-14(11)22/h1-9,13,22H,10H2
InChIKeyIRLVSOARZHFIQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-[1-(5-Bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol (CAS 946378-90-1): Structural Basis and Procurement Rationale


The target compound belongs to the 4,5-dihydro-1H-pyrazole (pyrazoline) class, incorporating an ortho-hydroxyphenyl group at C3, a furan-2-yl substituent at C5, and a 5-bromofuran-2-carbonyl moiety at N1 [1]. Pyrazoline derivatives are widely recognized as privileged scaffolds in medicinal chemistry due to their established anticancer, antimicrobial, and kinase-inhibitory activities [2]. The combination of a 2-hydroxyphenyl ring with a furan-substituted dihydropyrazole core has been patented as an active pharmacophore for kinase inhibition and TGF-β modulation [1]. This compound's distinctive feature—the bromine atom on the furan carbonyl substituent—differentiates it from non-halogenated analogs and provides a synthetic handle for further derivatization via cross-coupling reactions.

Why 2-[1-(5-Bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol Cannot Be Replaced by In-Class Analogs


Generic substitution among pyrazoline derivatives is unreliable because small structural variations—particularly at the N1-acyl position—profoundly alter lipophilicity, target binding, and metabolic stability [1]. The 5-bromofuran-2-carbonyl substituent introduces a polarizable bromine atom that participates in halogen bonding with protein targets, an interaction absent in non‑halogenated furan or benzoyl analogs . Furthermore, the bromine serves as a versatile synthetic handle for Suzuki, Sonogashira, and Buchwald–Hartwig couplings, enabling late‑stage diversification that is impossible with the corresponding des‑bromo or sulfonyl analogs. These reactivity and binding differences mean that procurement of the exact compound—rather than a close structural relative—is essential for reproducible SAR studies and target‑based screening campaigns.

Quantitative Differentiation Evidence for 2-[1-(5-Bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol Against Closest Analogs


Halogen Bonding Capacity vs. Non-Halogenated Furan Analog (CAS 876941-55-8 or Non-Brominated Parent)

The 5-bromofuran-2-carbonyl moiety of the target compound introduces a σ‑hole on the bromine atom capable of forming halogen bonds with backbone carbonyls or carboxylate side chains in protein binding sites. The non‑brominated furan‑2‑carbonyl analog (e.g., 2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol, CAS 876941-55-8) lacks this interaction entirely . In a structurally related 5‑bromofuran‑2‑carbonyl pyrazoline series, compounds bearing the bromofuran group demonstrated measurable antiproliferative activity (IC50 = 10 µM against MCF‑7; IC50 = 15 µM against HeLa), whereas the corresponding non‑brominated furan analogs were inactive under identical assay conditions .

Halogen bonding Structure-activity relationship Medicinal chemistry

Synthetic Diversifiability: Suzuki Coupling Handle vs. N-Benzoyl Analog (CAS 927542-80-1)

The aryl bromide at the 5‑position of the furan ring is a competent partner for palladium‑catalyzed cross‑coupling reactions (Suzuki, Sonogashira, Buchwald‑Hartwig), enabling systematic elaboration of the C5‑furan position. The N‑benzoyl analog (3-[1‑benzoyl‑5‑(furan‑2‑yl)‑4,5‑dihydro‑1H‑pyrazol‑3‑yl]phenol, CAS 927542‑80‑1) contains no halogen and therefore lacks any comparably mild, versatile synthetic diversification point . In the pyrazoline class, brominated furan intermediates are routinely used to generate libraries of >50 analogs through a single common intermediate; the benzoyl analog offers no equivalent modularity [1].

Cross-coupling Library synthesis Late-stage functionalization

N1 Substituent Impact on Calculated Lipophilicity: 5-Bromofuran-2-carbonyl vs. Methanesulfonyl and Thiophene-2-carbonyl

The N1‑acyl group dominates the overall lipophilicity of 4,5‑dihydro‑1H‑pyrazole derivatives, directly influencing membrane permeability and metabolic clearance. The 5‑bromofuran‑2‑carbonyl substituent provides intermediate lipophilicity (calculated AlogP ≈ 3.5–4.0, based on additive fragment contributions) compared with the more polar methanesulfonyl analog (3-[5‑(furan‑2‑yl)‑1‑methanesulfonyl‑4,5‑dihydro‑1H‑pyrazol‑3‑yl]phenol, calculated AlogP ≈ 2.0–2.5) and the more lipophilic thiophene‑2‑carbonyl analog (4-[5‑(furan‑2‑yl)‑1‑(thiophene‑2‑carbonyl)‑4,5‑dihydro‑1H‑pyrazol‑3‑yl]phenol, CAS 831189‑43‑6, calculated AlogP ≈ 4.5–5.0) [1]. This intermediate lipophilicity range is associated with balanced permeability and solubility profiles suitable for oral bioavailability optimization.

Lipophilicity Drug-likeness ADME prediction

Antibacterial Potential of Furan-Pyrazoline Scaffolds: Context for Target Compound Prioritization

Furan-substituted pyrazolines have demonstrated antibacterial activity against clinically relevant Gram‑positive strains. In a study of N‑substituted 5‑(furan‑2‑yl)‑phenyl pyrazolines, compound 2b displayed MIC values of 32 µg/mL against Staphylococcus aureus, while compound 2d showed MIC values of 16 µg/mL against Listeria monocytogenes, both comparable to the reference antibiotic tetracycline [1]. The target compound, with its 2‑hydroxyphenyl group at C3 and furan at C5, shares the core pharmacophore with these active derivatives and additionally bears the 5‑bromofuran‑2‑carbonyl group that may enhance antibacterial potency through increased lipophilicity and halogen bonding.

Antibacterial MIC Gram-positive

Recommended Procurement and Application Scenarios for 2-[1-(5-Bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol


Kinase Inhibitor Lead Identification Programs

The target compound's 2‑hydroxyphenyl‑pyrazole scaffold is documented in patents as an inhibitor of TGF‑β receptor kinases and Raf kinase [1]. Its orthogonal substitution pattern and the halogen‑bonding capacity of the 5‑bromofuran‑2‑carbonyl group make it suitable for screening against kinase panels where halogen bonding to the hinge region or DFG‑motif residues enhances binding affinity. Procurement for this purpose is justified because non‑halogenated analogs lack this interaction and would produce false‑negative screening results.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The aryl bromide at the furan C5 position enables rapid generation of focused libraries through Suzuki, Sonogashira, and Buchwald‑Hartwig couplings . This single intermediate can yield 30–100+ analogs in one step, dramatically accelerating SAR exploration. The N‑benzoyl and N‑methanesulfonyl comparators lack this handle entirely, requiring de novo synthesis for each new analog.

Anticancer Cell Line Screening (MCF-7, HeLa, A549)

Structurally related 5‑bromofuran‑2‑carbonyl pyrazolines exhibit IC50 values of 10–15 µM against MCF-7 and HeLa cancer lines , while furan‑pyrazoline derivatives show selective inhibition of A549 lung cancer cells (IC50 = 138.6 µg/mL) [2]. Procuring the target compound for cytotoxicity screening is warranted because it combines both the 2‑hydroxyphenyl group and the brominated furan, two features independently associated with antiproliferative activity in this chemotype.

Antimicrobial Screening Against Drug-Resistant Gram-Positive Bacteria

Furan‑pyrazoline derivatives have demonstrated MIC values as low as 16 µg/mL against Gram‑positive pathogens, comparable to tetracycline [3]. The target compound's unique bromine substituent may enhance potency through increased membrane permeability. It is suitable for inclusion in screening panels targeting MRSA, VRSA, and Listeria species, where the bromine handle also allows for subsequent optimization of antibacterial activity.

Quote Request

Request a Quote for 2-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.